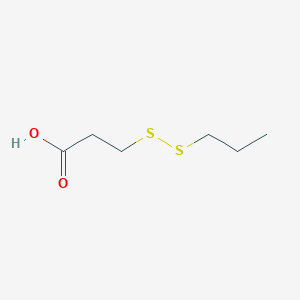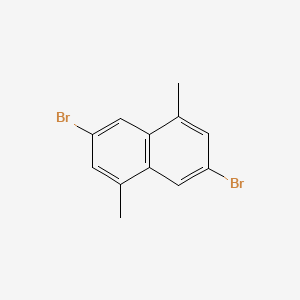
3,7-Dibromo-1,5-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dibromo-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methyl groups at specific positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-1,5-dimethylnaphthalene typically involves the bromination of 1,5-dimethylnaphthalene. This reaction is carried out in the presence of a brominating agent, such as bromine (Br2), and a catalyst, often iron powder. The reaction conditions, including temperature and the amount of catalyst, can influence the yield and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dibromo-1,5-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation can lead to the formation of naphthoquinones.
Aplicaciones Científicas De Investigación
3,7-Dibromo-1,5-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 3,7-dibromo-1,5-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, facilitating the introduction of new substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-1,5-dimethylnaphthalene
- 2,7-Dibromo-1,5-dimethylnaphthalene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
3,7-Dibromo-1,5-dimethylnaphthalene is unique due to the specific positioning of the bromine and methyl groups on the naphthalene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, distinguishing it from other similar compounds.
Propiedades
Número CAS |
111650-47-6 |
|---|---|
Fórmula molecular |
C12H10Br2 |
Peso molecular |
314.01 g/mol |
Nombre IUPAC |
3,7-dibromo-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-9(13)6-12-8(2)4-10(14)5-11(7)12/h3-6H,1-2H3 |
Clave InChI |
RJWXITVCPMSIQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=C(C=C2C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


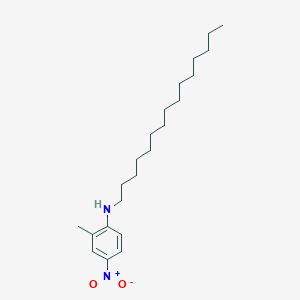
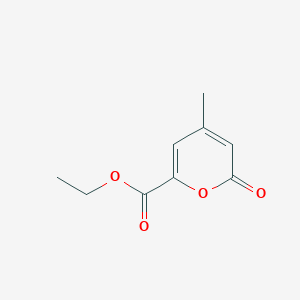
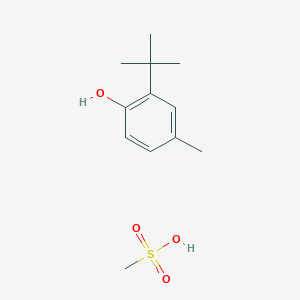
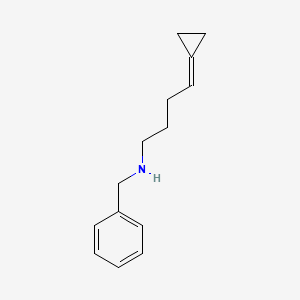
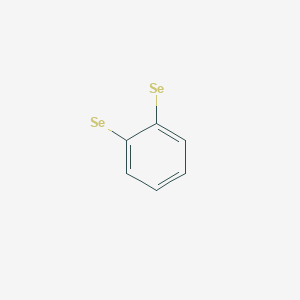
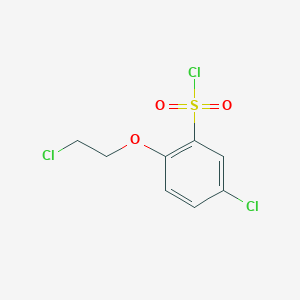
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

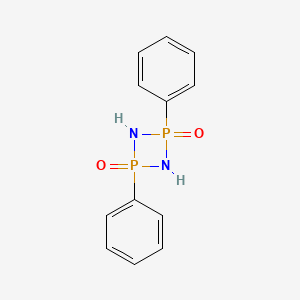
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

